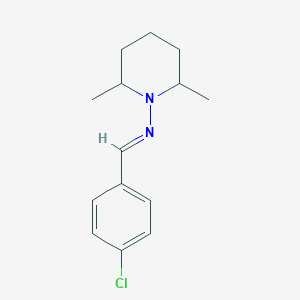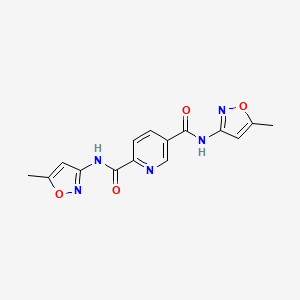![molecular formula C16H15NO3 B5806793 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)
1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene, also known as MVPM, is a chemical compound that has been extensively studied in scientific research. It is a member of the family of compounds known as nitrostyrenes, which have been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is not fully understood. It is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. It may also modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It may also modulate the expression of certain genes involved in these processes. In addition, it has been shown to reduce the production of certain cytokines involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene in lab experiments is that it has been shown to have anti-inflammatory and anti-cancer properties. This makes it a potentially useful compound for studying these processes in vitro. One limitation is that the mechanism of action of 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are many future directions for research on 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its mechanism of action, which is not fully understood. Further studies are needed to determine the precise molecular targets of 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene and how it modulates their activity. In addition, studies are needed to determine the pharmacokinetics and toxicity of 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene in vivo, which will be important for its development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has been described in the literature. It involves the reaction of 4-(2-nitrovinyl)phenol with 1-methyl-3-(chloromethyl)benzene in the presence of a base. The resulting product is 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene, which can be purified by column chromatography.
Applications De Recherche Scientifique
1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has been studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-cancer properties. In one study, it was found to inhibit the growth of human breast cancer cells in vitro. In another study, it was shown to reduce inflammation in a mouse model of rheumatoid arthritis.
Propriétés
IUPAC Name |
1-methyl-3-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-13-3-2-4-15(11-13)12-20-16-7-5-14(6-8-16)9-10-17(18)19/h2-11H,12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWXXRYUDGIIQX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-({4-[(E)-2-nitroethenyl]phenoxy}methyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)


![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)
![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)



![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)

![5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)
